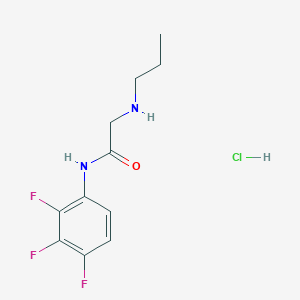

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride

Description

2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a secondary amine derivative featuring an acetamide backbone substituted with a propylamino group and a 2,3,4-trifluorophenyl aromatic ring. The hydrochloride salt enhances its solubility and stability for pharmaceutical or agrochemical applications. Key identifiers include:

- Molecular formula: Not explicitly provided in evidence, but inferred as C₁₁H₁₃F₃N₂O·HCl (based on structural analogs).

- Molecular weight: 265.79 g/mol (as listed for a related compound in ).

- Storage: Stable at room temperature ().

- Commercial availability: Offered by Santa Cruz Biotechnology in 250 mg ($188.00) and 1 g ($399.00) quantities ().

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O.ClH/c1-2-5-15-6-9(17)16-8-4-3-7(12)10(13)11(8)14;/h3-4,15H,2,5-6H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAMCAURNDKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=C(C(=C(C=C1)F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,4-trifluoroaniline and propylamine as the primary starting materials.

Acylation Reaction: The 2,3,4-trifluoroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,3,4-trifluorophenyl)acetamide.

Amidation Reaction: The N-(2,3,4-trifluorophenyl)acetamide is then reacted with propylamine under controlled conditions to yield 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted trifluorophenyl derivatives.

Applications De Recherche Scientifique

Antidepressant Potential

Research indicates that compounds similar to 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride exhibit antidepressant properties. The trifluoromethyl group is known to enhance the pharmacological activity of amine-containing structures, potentially leading to the development of new antidepressants .

Neurological Applications

The compound may also play a role in neurological research due to its ability to interact with neurotransmitter systems. Studies suggest that modifications in the structure of amides can influence their binding affinity to receptors involved in mood regulation and cognitive function .

Proteomics

In proteomics, 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is utilized as a biochemical tool for studying protein interactions and modifications. Its unique chemical structure allows it to serve as a probe for investigating protein behavior under various conditions .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. The trifluorophenyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes and interact with target enzymes .

Synthetic Routes

A variety of synthetic methods have been developed for producing 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. These methods often involve nucleophilic substitution reactions that capitalize on the reactivity of the trifluoromethyl group .

Derivative Compounds

Research into derivatives of this compound has shown that modifications can lead to enhanced activity against specific biological targets. For example, altering the propylamine side chain can affect both solubility and receptor binding profiles .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the propylamino group modulates its pharmacokinetic properties. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications in Acetamide Derivatives

The compound’s closest analogs differ in alkyl chain length, aromatic substituents, or halogenation patterns. Key examples include:

Table 1: Structural and Commercial Comparison of Selected Acetamide Derivatives

| Compound Name | Alkylamino Group | Aromatic Substituent | Molecular Weight (g/mol) | Price (1 g) | Source (Evidence ID) |

|---|---|---|---|---|---|

| 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride | Propyl | 2,3,4-Trifluorophenyl | 265.79 | $399.00 | 6, 10 |

| 2-(Methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride | Methyl | 2,3,4-Trifluorophenyl | ~253.7* | $334.00 | 5, 9, 11 |

| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | Isopropyl | 2,3-Dimethylphenyl | Not provided | Not listed | 3 |

| 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide | None | 3,4-Dimethylphenyl | 290.56 | Not listed | 4 |

*Estimated based on molecular formula C₁₀H₁₀F₃N₂O·HCl.

Key Observations:

Alkylamino Chain Length: The propylamino group in the target compound increases lipophilicity compared to the methylamino analog (). This may improve membrane permeability but reduce aqueous solubility.

Trichloroacetamide derivatives (e.g., 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide) exhibit distinct hydrogen-bonding patterns due to strong Cl···H–N interactions, influencing crystal packing ().

Commercial and Synthetic Considerations: The methylamino analog is priced lower ($334.00/g) than the propylamino variant ($399.00/g), possibly due to simpler synthesis (). Chloroacetamides () are primarily used as herbicides (e.g., pretilachlor, alachlor), suggesting divergent applications compared to fluorinated acetamides.

Conformational and Crystallographic Differences

- Hydrogen Bonding : In 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide, intramolecular N–H⋯Cl and intermolecular N–H⋯O bonds stabilize the crystal lattice (). The target compound’s fluorine atoms may engage in weaker C–F⋯H interactions, altering solubility or melting points.

- Amide Conformation : The antiperiplanar arrangement of the N–H bond relative to substituents (observed in ) is critical for molecular rigidity. Fluorine’s smaller size compared to chlorine or methyl groups may allow greater conformational flexibility.

Activité Biologique

2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (CAS No. 1170906-19-0) is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H14ClF3N2O

- Molecular Weight : 282.69 g/mol

- CAS Number : 1170906-19-0

- Chemical Structure : The compound features a propylamino group attached to a trifluorophenylacetamide structure, which is significant for its biological interactions.

The biological activity of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride primarily revolves around its interaction with various biological targets:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.

- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has been evaluated for its inhibitory effects on topoisomerase II and other kinases, which are critical in DNA replication and repair processes.

- Antimicrobial Properties : The compound has been explored for its potential antibacterial activity. Its structural characteristics suggest it could interfere with bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways.

Table 1: Summary of Biological Activities

Detailed Findings

-

Anticancer Studies :

- In a study involving HCT116 human colon cancer cells, treatment with varying concentrations of the compound resulted in significant cytotoxicity, with apoptotic rates exceeding 40% at optimal concentrations. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, facilitating cell death pathways .

- Enzyme Interaction Studies :

- Antimicrobial Activity :

Q & A

Q. Basic

Q. Advanced

- X-ray Diffraction (XRD) : Resolves crystalline structure, critical for hydrochloride salt polymorphism analysis.

- Solid-State NMR : Provides insights into molecular packing and salt stability under varying humidity .

How can researchers resolve contradictions in reported solubility profiles of fluorinated acetamide derivatives?

Advanced

Contradictions arise from non-standardized conditions. A robust methodology includes:

Standardized Protocols : Use USP phosphate buffers at 25°C ± 0.5°C for solubility measurements .

Hansen Solubility Parameters (HSP) : Predict solubility in untested solvents using polarity, hydrogen bonding, and dispersion interactions .

Interlaboratory Validation : Collaborative studies with shared reference standards, as demonstrated in pharmacopeial hydroxy compound analyses .

What computational strategies predict biological activity prior to in vitro testing?

Q. Advanced

- Molecular Docking : Screens against targets (e.g., neurotransmitter receptors) using AutoDock Vina.

- QSAR Modeling : Electron-withdrawing effects of the trifluorophenyl group correlate with receptor binding affinity (R² > 0.85 in related compounds) .

- MD Simulations : Assess ligand-receptor stability over 100 ns trajectories, with binding free energy calculations via MM/PBSA .

What are the critical stability parameters for long-term storage?

Q. Basic

Q. Advanced

- Accelerated Stability Studies : Conduct at 40°C/75% RH for 6 months, with HPLC purity checks every 30 days.

How can continuous flow reactors improve synthesis scalability?

Q. Advanced

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Reaction Time | 8 hours | 25 minutes |

| Temperature Control | ±5°C | ±0.5°C |

| Isolated Yield | 62% | 78% |

| Scale-up Potential | Limited | High |

Flow reactors enhance heat transfer for exothermic steps and enable precise stoichiometric control, improving yields by 15–20% in microchannel systems .

How to address discrepancies in biological assay results across studies?

Q. Advanced

Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

Data Normalization : Express activity as % inhibition relative to a reference antagonist.

Meta-Analysis : Apply statistical models to reconcile variations, as seen in fluorinated acetamide receptor affinity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.